molecular formula C10H9N3 B7902361 4-(Pyridazin-3-yl)aniline

4-(Pyridazin-3-yl)aniline

Cat. No.: B7902361
M. Wt: 171.20 g/mol
InChI Key: OFYDRXDYNFOYEP-UHFFFAOYSA-N
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Description

4-(Pyridazin-3-yl)aniline is a heterocyclic aromatic amine that features a pyridazine ring substituted at the 3-position with an aniline group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridazin-3-yl)aniline typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and diketones, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridazin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Pyridazin-3-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridazin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 4-(Pyridazin-3-yl)aniline is unique due to its combined structural features of both pyridazine and aniline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-pyridazin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYDRXDYNFOYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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